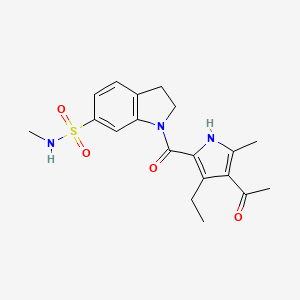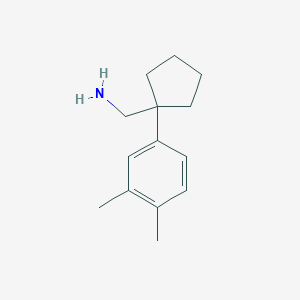
tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an ethynyl group, and a methyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the piperidine ring or the ethynyl group, resulting in the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the ethynyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated piperidine derivatives or alkanes.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
- tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
- tert-Butyl (2R,4S)-4-ethynyl-2-methylpyrrolidine-1-carboxylate
Uniqueness:
- The presence of the ethynyl group in tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- The specific stereochemistry (2R,4S) also contributes to its distinct properties and interactions with molecular targets.
特性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-6-11-7-8-14(10(2)9-11)12(15)16-13(3,4)5/h1,10-11H,7-9H2,2-5H3/t10-,11+/m1/s1 |
InChIキー |
CJVRIMIDHYKFLD-MNOVXSKESA-N |
異性体SMILES |
C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)C#C |
正規SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)








![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)



